

# Fantofarone (SR 33557): A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Fantofarone**, also known as SR 33557, is a potent and selective L-type calcium channel antagonist belonging to the novel chemical class of indolizinsulfones. Developed by Sanofi (now Sanofi-Aventis), it represents a significant departure from the classical calcium channel blockers such as dihydropyridines, phenylalkylamines, and benzothiazepines. **Fantofarone** binds to a unique site on the  $\alpha 1$  subunit of the L-type calcium channel, exhibiting a distinct pharmacological profile. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental data related to **Fantofarone**.

#### **Discovery and Development**

The discovery of **Fantofarone** emerged from a research program at Sanofi aimed at identifying novel cardiovascular agents. The program focused on the synthesis and evaluation of a series of 1-sulfonylindolizine derivatives as potential calcium channel blockers. Structure-activity relationship (SAR) studies revealed that substitution at the 2-position of the indolizine ring and the nature of the aminoalkoxy side chain were critical for potent calcium channel antagonistic activity. **Fantofarone** was identified as a lead compound from this series, demonstrating high affinity for the L-type calcium channel and significant antihypertensive and antianginal effects in preclinical models.



#### **Mechanism of Action**

**Fantofarone** exerts its therapeutic effects by blocking the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac cells. This blockade leads to vasodilation, a reduction in peripheral resistance, and a decrease in myocardial contractility and heart rate. Notably, **Fantofarone** binds to a site on the  $\alpha 1$  subunit of the L-type calcium channel that is distinct from the binding sites of other major classes of calcium channel blockers.[1] This unique binding site contributes to its specific pharmacological properties.

#### Signaling Pathway of L-type Calcium Channel Blockade



Click to download full resolution via product page

Caption: Mechanism of action of **Fantofarone** on smooth muscle cells.

#### Synthesis of Fantofarone (SR 33557)

The synthesis of **Fantofarone** involves a multi-step process culminating in the coupling of a 2-substituted indolizine core with a substituted benzenesulfonyl chloride derivative. The following is a representative synthetic scheme based on the general methods described in the literature.

## Synthetic Workflow





Click to download full resolution via product page

Caption: General synthetic workflow for **Fantofarone** (SR 33557).

# Experimental Protocols Synthesis of 2-Isopropylindolizine

A mixture of 2-pyridinecarboxaldehyde and isobutyraldehyde is subjected to a condensation reaction, followed by cyclization to yield the 2-isopropylindolizine core.

# Synthesis of 4-(3-(N-methyl-N-(3,4-dimethoxyphenethyl))aminopropoxy)benzenesulfonyl chloride

- Preparation of 4-(3-bromopropoxy)benzenesulfonyl chloride: 4-Hydroxybenzenesulfonyl
  chloride is reacted with 1,3-dibromopropane in the presence of a base to yield the
  corresponding 3-bromopropoxy derivative.
- Coupling with N-methyl-3,4-dimethoxyphenethylamine: The resulting sulfonyl chloride is then coupled with N-methyl-3,4-dimethoxyphenethylamine to afford the key intermediate side



chain.

#### **Final Coupling Step to Yield Fantofarone**

2-Isopropylindolizine is reacted with 4-(3-(N-methyl-N-(3,4-dimethoxyphenethyl))aminopropoxy)benzenesulfonyl chloride in an appropriate solvent, such as dichloromethane, in the presence of a suitable catalyst, like aluminum chloride, to yield **Fantofarone**. The final product is purified by column chromatography.

#### **Quantitative Data**

The following tables summarize key quantitative data for **Fantofarone** (SR 33557) from various in vitro and in vivo studies.

**Table 1: In Vitro Binding Affinities and Channel Blocking** 

**Potency** 

| Parameter                                      | Preparation                         | Value              | Reference |
|------------------------------------------------|-------------------------------------|--------------------|-----------|
| Kd ([3H]SR 33557<br>binding)                   | Rabbit skeletal muscle<br>T-tubules | 0.08 nM            | [2]       |
| Bmax ([3H]SR 33557<br>binding)                 | Rabbit skeletal muscle<br>T-tubules | 78 pmol/mg protein | [2]       |
| IC50 (L-type Ca2+<br>channel blockade)         | Chick dorsal root ganglion neurons  | 0.35 μΜ            | [1]       |
| IC50 (N-type Ca2+<br>channel blockade)         | Chick dorsal root ganglion neurons  | ~ 5 μM             | [1]       |
| IC50 (P-type Ca2+<br>channel blockade)         | Rat cerebellar<br>Purkinje neurons  | ~ 5 μM             | [1]       |
| EC50 (L-type Ca2+<br>channel block, -40<br>mV) | Mouse cardiac cells                 | 1.4 nM             |           |
| EC50 (L-type Ca2+<br>channel block, -80<br>mV) | Mouse cardiac cells                 | 0.15 μΜ            | _         |



**Table 2: In Vitro Cardiovascular Effects** 

| Parameter                                  | Preparation        | Potency Order                                       | Reference |
|--------------------------------------------|--------------------|-----------------------------------------------------|-----------|
| Inhibition of K+-<br>induced 45Ca2+ influx | Rat aortic strips  | Nifedipine > SR<br>33557 > Verapamil ><br>Diltiazem | [3]       |
| Inhibition of K+- induced contraction      | Rat aortic strips  | Nifedipine > SR<br>33557 > Verapamil ><br>Diltiazem | [3]       |
| Negative chronotropic effect               | Rabbit right atria | Nifedipine > SR<br>33557 > Verapamil ><br>Diltiazem | [3]       |
| Negative inotropic effect                  | Rabbit left atria  | Verapamil ><br>Nifedipine > SR<br>33557 > Diltiazem | [3]       |

## **Experimental Workflows**Radioligand Binding Assay Workflow





Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.

## Whole-Cell Patch-Clamp Electrophysiology Workflow





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]



- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fantofarone (SR 33557): A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672053#fantofarone-sr-33557-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com